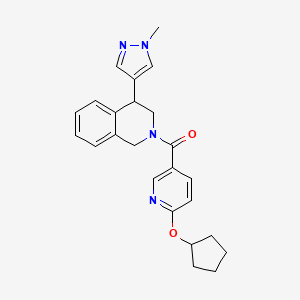
1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid” likely refers to a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “1-(4-Bromophenyl)” part suggests a bromine atom on the fourth carbon of a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a 1,2,4-triazole ring attached to a carboxylic acid group and a bromophenyl group . The exact structure would depend on the positions of these groups on the triazole ring.Chemical Reactions Analysis
As a bromophenyl compound, this molecule could potentially undergo various types of reactions, including electrophilic aromatic substitution . The presence of the carboxylic acid group could also allow for reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromophenyl compounds are typically solid at room temperature . The presence of the carboxylic acid group could result in the compound being soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid, and its derivatives have been explored for various synthetic and chemical applications due to the unique properties of the triazole ring and the bromophenyl group. These compounds serve as versatile intermediates in organic synthesis, enabling the creation of complex molecules with potential biological activity.
Triazole-based Scaffolds : Triazole derivatives, including those related to this compound, have been synthesized for use in peptidomimetics and biologically active compounds. A study demonstrated the synthesis of triazoles active as HSP90 inhibitors, highlighting the utility of triazole-based scaffolds in drug discovery (Ferrini et al., 2015).
Antimicrobial Applications : Certain triazole derivatives have shown potent antimicrobial activities. Research involving 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles demonstrated significant antimicrobial effectiveness, suggesting the potential of this compound derivatives in antimicrobial research (Zhao et al., 2012).
Luminescence Sensing : The structural versatility of triazole derivatives enables their application in the development of metal–organic frameworks (MOFs) for luminescence sensing of metal ions and nitroaromatic compounds. These applications demonstrate the potential of triazole-based compounds in sensing and detection technologies (Wang et al., 2016).
Homocysteine Detection : Triazole derivatives have been employed as fluorescence probes for selective detection of homocysteine, indicating their use in diagnostic assays and biological studies. This showcases the adaptability of triazole-based compounds in biochemical sensor development (Chu et al., 2019).
Corrosion Inhibition : Research has also explored the use of triazole derivatives as corrosion inhibitors for metals in acidic media. These studies reveal the potential of such compounds in protecting metals against corrosion, which has significant implications for industrial applications (Chaitra et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPYQXOSEUDVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2869856.png)

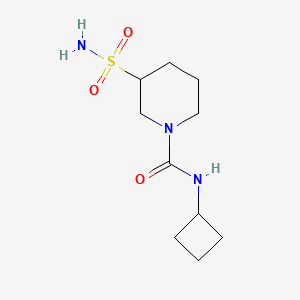


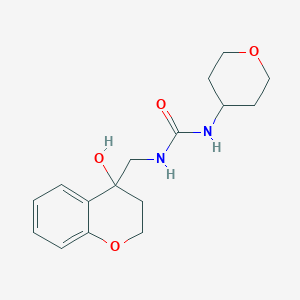
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2869870.png)
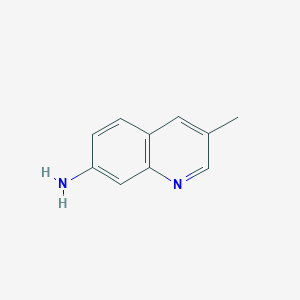
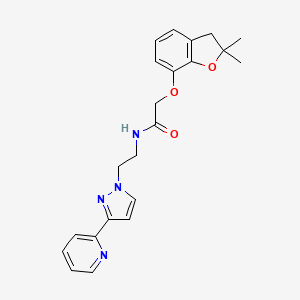

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)
